2-Chloro-N-pentylpyridin-4-amine

Description

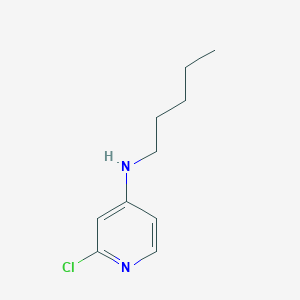

2-Chloro-N-pentylpyridin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a pentylamine group at position 4. Chloropyridine derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthetic modifications .

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-chloro-N-pentylpyridin-4-amine |

InChI |

InChI=1S/C10H15ClN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13) |

InChI Key |

KJNXZEDZNZQCHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Chloropyridine to 2-Chloropyridine-N-oxide

- Reagents and Conditions: 2-Chloropyridine is oxidized using meta-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature (around 25°C) for approximately 10 hours.

- Work-up: The reaction mixture is quenched with saturated aqueous sodium thiosulfate to decompose excess oxidant, followed by pH adjustment to alkaline conditions. Extraction with dichloromethane (DCM) isolates the 2-chloropyridine-N-oxide.

- Yield: Approximately 70-72% molar yield is reported.

This step is crucial to activate the pyridine ring for further electrophilic aromatic substitution at the 4-position.

Nitration of 2-Chloropyridine-N-oxide to 2-Chloro-4-nitropyridine-N-oxide

- Reagents and Conditions: The 2-chloropyridine-N-oxide is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C to 10°C), then warmed to about 80-100°C to complete nitration.

- Work-up: After reaction completion, the mixture is cooled, diluted with water, and the product is isolated by filtration.

- Yield: Around 70% molar yield.

This electrophilic aromatic substitution installs the nitro group selectively at the 4-position due to the directing effect of the N-oxide.

Reduction of 2-Chloro-4-nitropyridine-N-oxide to 2-Chloro-4-aminopyridine

- Reagents and Conditions: The nitro compound is reduced to the corresponding amine using typical reducing agents such as catalytic hydrogenation or chemical reductants.

- Outcome: The N-oxide functionality is often removed or converted back to the pyridine during this step.

- Yield: High yields are achievable with optimized conditions.

This step provides the key 4-aminopyridine intermediate for further functionalization.

N-Alkylation of 2-Chloro-4-aminopyridine with Pentyl Group

- Reagents and Conditions: The 4-aminopyridine is reacted with a pentyl halide (e.g., pentyl bromide or chloride) under nucleophilic substitution conditions, often in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Temperature: Typically room temperature to moderate heating.

- Work-up: Standard extraction and purification techniques yield 2-Chloro-N-pentylpyridin-4-amine.

This alkylation step introduces the pentyl substituent on the amino nitrogen, completing the target molecule synthesis.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | m-CPBA, chloroform, 25°C, 10 h | 2-Chloropyridine-N-oxide | 70-72 | Oxidation to activate ring |

| 2 | 2-Chloropyridine-N-oxide | Conc. HNO3/H2SO4, 0-10°C then 80-100°C | 2-Chloro-4-nitropyridine-N-oxide | ~70 | Electrophilic nitration at 4-position |

| 3 | 2-Chloro-4-nitropyridine-N-oxide | Catalytic hydrogenation or chemical reductants | 2-Chloro-4-aminopyridine | High | Reduction of nitro to amino group |

| 4 | 2-Chloro-4-aminopyridine | Pentyl halide, base (K2CO3/NaH), DMF or DMSO, RT-heat | This compound | Moderate to high | N-alkylation of amine with pentyl group |

- The oxidation step using m-CPBA is mild and efficient but requires careful quenching to avoid overoxidation or side reactions.

- Nitration conditions must be controlled to prevent polysubstitution or ring degradation; low temperature initial addition followed by controlled heating is optimal.

- Reduction methods vary; catalytic hydrogenation is clean but chemical reductants like iron/HCl or tin/HCl can be used industrially for cost-effectiveness.

- N-alkylation can suffer from over-alkylation or side reactions; stoichiometric control and choice of base/solvent are critical for selectivity.

- Overall, the described synthetic route is suitable for scale-up due to mild conditions, commercially available reagents, and relatively high yields.

The preparation of this compound involves a well-established sequence of oxidation, nitration, reduction, and alkylation starting from 2-chloropyridine. The process is characterized by regioselective functionalization at the 4-position of the pyridine ring, facilitated by the N-oxide intermediate. The method is amenable to industrial scale due to its mild conditions, high yields, and straightforward purification steps. Careful control of reaction parameters at each stage ensures the efficient synthesis of the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-pentylpyridin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-N-pentylpyridin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-pentylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pentylamine groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

2-Chloro-5-nitropyridin-4-amine

- Structure : Pyridine ring with chlorine (position 2), nitro (position 5), and amine (position 4) groups.

- Key Features : The nitro group introduces strong electron-withdrawing effects, influencing reactivity and hydrogen-bonding interactions (N–H···O and N–H···Cl) in the crystal lattice .

- Comparison : Unlike 2-Chloro-N-pentylpyridin-4-amine, the nitro substituent may reduce bioavailability due to increased polarity, whereas the pentyl group in the target compound could enhance lipid solubility.

2-Chloro-N-methyl-N-phenylpyrimidin-4-amine (CID 62342455)

- Structure: Pyrimidine ring with chlorine (position 2), methyl, and phenylamino groups.

- The pyrimidine ring offers two nitrogen atoms, increasing hydrogen-bonding capacity compared to pyridine derivatives .

- Comparison : The pentyl chain in the target compound may provide greater conformational flexibility than the rigid phenyl group, affecting receptor binding kinetics.

5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 17)

- Structure : Pyrimidine with chlorine (position 5) and dual pyrazole substituents.

- Key Features : Pyrazole rings introduce additional hydrogen-bonding sites, as seen in its N–H···N interactions. Melting point (201–202°C) reflects high crystallinity due to planar substituents .

- Comparison : The pentyl group in the target compound likely reduces melting point and crystallinity compared to rigid pyrazole substituents.

Physical and Spectroscopic Properties

*Estimated properties based on structural analogs.

Biological Activity

2-Chloro-N-pentylpyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmaceuticals, and relevant research findings.

Molecular Structure and Formula:

- Molecular Formula: C11H14ClN

- IUPAC Name: this compound

- Molecular Weight: 211.69 g/mol

This compound is believed to interact with various biological targets, particularly in the context of its role as a pharmacological agent. The presence of the pyridine ring allows for hydrogen bonding and π-π interactions, which can influence its binding affinity to target proteins.

Antioxidant Activity

Antioxidant properties have been observed in structurally related compounds. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Applications in Pharmaceuticals

This compound serves as an intermediate in the synthesis of bioactive compounds. Its derivatives may be explored for their potential use as:

- Antimicrobial agents

- Antioxidants

- Anti-inflammatory drugs

Case Studies and Research Findings

-

Synthesis and Evaluation:

A study evaluated the synthesis of several pyridine derivatives, including this compound, assessing their biological activity against specific bacterial strains. The results indicated that modifications at the amine position significantly influenced antimicrobial efficacy. -

Structure-Activity Relationship (SAR):

Research on related compounds has established a structure–activity relationship that highlights how variations in alkyl chain length and substitution patterns affect biological activity. For instance, longer alkyl chains generally enhance lipophilicity, potentially improving cellular uptake and bioactivity. -

Toll-Like Receptor Interaction:

Investigations into compounds with similar structures have revealed their ability to act as agonists for Toll-like receptors (TLRs), specifically TLR8. This interaction is significant for developing vaccine adjuvants and immunomodulatory therapies.

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.